Coniferin
Coniferin
Coniferin is a monosaccharide derivative that is coniferol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a cinnamyl alcohol beta-D-glucoside, an aromatic ether and a monosaccharide derivative. It is functionally related to a coniferol.
Coniferin is a natural product found in Eleutherococcus koreanus, Salacia chinensis, and other organisms with data available.
Coniferin is a natural product found in Eleutherococcus koreanus, Salacia chinensis, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
531-29-3
VCID:
VC20783589
InChI:
InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1
SMILES:
Molecular Formula:
C16H22O8
Molecular Weight:
342.34 g/mol
Coniferin
CAS No.: 531-29-3
Cat. No.: VC20783589
Molecular Formula: C16H22O8
Molecular Weight: 342.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Coniferin is a monosaccharide derivative that is coniferol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a cinnamyl alcohol beta-D-glucoside, an aromatic ether and a monosaccharide derivative. It is functionally related to a coniferol. Coniferin is a natural product found in Eleutherococcus koreanus, Salacia chinensis, and other organisms with data available. |
|---|---|
| CAS No. | 531-29-3 |
| Molecular Formula | C16H22O8 |
| Molecular Weight | 342.34 g/mol |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 |
| Standard InChI Key | SFLMUHDGSQZDOW-FAOXUISGSA-N |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O |
| Appearance | Powder |
| Melting Point | 186 °C |
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